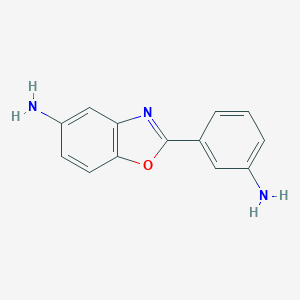

5-Amino-2-(3-aminophenyl)benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSUMZCUHPMCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354034 | |

| Record name | 5-benzoxazolamine, 2-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13676-48-7 | |

| Record name | 5-benzoxazolamine, 2-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Guide to the Synthesis and Characterization of 5-Amino-2-(3-aminophenyl)benzoxazole

Introduction: The Significance of Benzoxazole Scaffolds in Modern Chemistry

Benzoxazole derivatives represent a vital class of heterocyclic compounds, forming the structural core of numerous molecules with significant applications in medicinal chemistry, materials science, and organic electronics.[1][2] Their rigid, planar structure and electron-rich nature endow them with unique photophysical properties and the ability to interact with biological macromolecules, making them privileged scaffolds in drug discovery.[3][4] The compound 5-Amino-2-(3-aminophenyl)benzoxazole (Molecular Formula: C₁₃H₁₁N₃O, Molecular Weight: 225.25 g/mol ) is a diamino-substituted benzoxazole that serves as a crucial building block, or synthon, for the development of advanced polymers like polyimides and as a candidate for functional materials in optoelectronics.[3][5][6] This guide provides a detailed, field-proven methodology for its synthesis and a rigorous protocol for its structural and purity confirmation, designed for researchers and professionals in chemical and pharmaceutical development.

Part 1: Synthesis of 5-Amino-2-(3-aminophenyl)benzoxazole

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative.[7][8] For the target molecule, 5-Amino-2-(3-aminophenyl)benzoxazole, a robust and widely-cited synthetic strategy involves a two-step process: (1) the condensation of a nitro-substituted aminophenol with a nitro-substituted benzoic acid derivative, followed by (2) a chemical reduction of the resulting dinitro compound to yield the desired diamine.

Causality Behind the Synthetic Strategy:

-

Precursor Selection: The synthesis begins with 2-amino-4-nitrophenol and 3-nitrobenzoyl chloride. This choice is deliberate. Introducing the amino groups in their protected nitro form prevents unwanted side reactions during the high-temperature cyclization step. The nitro groups are stable under the acidic condensation conditions and can be reliably reduced in a final step.

-

Condensation & Cyclization: Polyphosphoric acid (PPA) is an exemplary reagent for this transformation.[9][10] It serves as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclodehydration (loss of water) to form the stable oxazole ring. The high temperature (170-200°C) is necessary to overcome the activation energy for this cyclization.[11]

-

Reduction: The final step employs a standard catalytic hydrogenation using Palladium on carbon (Pd/C) as the catalyst. This method is highly efficient and selective for the reduction of aromatic nitro groups to amines, providing a clean conversion to the final product.[12]

Visualizing the Synthetic Pathway

Caption: Synthetic route for 5-Amino-2-(3-aminophenyl)benzoxazole.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(3-Nitrophenyl)-5-nitrobenzoxazole

-

Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-nitrophenol (15.4 g, 0.1 mol) and polyphosphoric acid (PPA, approx. 150 g).

-

Reaction Initiation: Begin stirring the mixture to ensure homogeneity and heat the flask to 80°C in an oil bath.

-

Addition of Second Reactant: Slowly add 3-nitrobenzoic acid (16.7 g, 0.1 mol) to the mixture in portions over 30 minutes. An alternative documented approach uses 3-nitrobenzoyl chloride, which may require lower temperatures and a base scavenger.[12]

-

Cyclization Reaction: After the addition is complete, slowly raise the temperature of the oil bath to 180-190°C. Maintain this temperature with vigorous stirring for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the flask to approximately 100°C and carefully pour the viscous reaction mixture into a beaker containing 1 L of ice-cold water with constant stirring.

-

Precipitation and Filtration: A yellow-brown solid will precipitate. Continue stirring for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH ~7).

-

Drying: Dry the crude product in a vacuum oven at 60-70°C overnight.

Step 2: Synthesis of 5-Amino-2-(3-aminophenyl)benzoxazole

-

Reaction Setup: In a hydrogenation vessel, dissolve the crude 2-(3-Nitrophenyl)-5-nitrobenzoxazole (28.5 g, 0.1 mol) in 300 mL of ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~1.5 g) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-8 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

-

Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a light tan or off-white solid.[13]

Part 2: Characterization and Structural Elucidation

Rigorous characterization is a self-validating system that confirms the identity and purity of the synthesized compound. A combination of spectroscopic methods provides unambiguous proof of the molecular structure.[1]

Visualizing the Characterization Workflow

Caption: Workflow for the spectroscopic analysis of the title compound.

Spectroscopic Data Summary

| Technique | Expected Result | Interpretation |

| FTIR (KBr) | ~3450-3300 cm⁻¹ (doublet)~1630-1600 cm⁻¹~1550 cm⁻¹~1250 cm⁻¹ | N-H stretching of primary aminesC=N stretching of oxazole ringAromatic C=C stretchingAsymmetric C-O-C stretching |

| ¹H NMR (DMSO-d₆) | δ 9.0-6.5 ppm (multiplets)δ 5.5-4.5 ppm (broad singlet) | Aromatic protons on both ringsProtons of the two -NH₂ groups |

| Mass Spec (ESI+) | m/z ≈ 226.09 | [M+H]⁺ ion, confirming molecular weight of 225.25 |

| HRMS (ESI+) | m/z ≈ 226.0953 | Calculated for [C₁₃H₁₂N₃O]⁺, confirming elemental composition |

Detailed Experimental Protocols: Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Protocol:

-

Thoroughly grind 1-2 mg of the dry, purified product with 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.[1]

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹. Correlate the observed absorption bands with known functional group frequencies to confirm the presence of amino groups, the benzoxazole core, and aromatic rings.[14][15]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the connectivity and chemical environment of the hydrogen and carbon atoms.

-

Protocol:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.[1]

-

Acquire the ¹H NMR spectrum. The aromatic protons of the benzoxazole and phenyl rings are expected in the downfield region (δ 6.8–8.8 ppm).[1] The protons of the two amino groups will likely appear as a broad singlet.

-

Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the low natural abundance of ¹³C.

-

Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H).

-

Integrate the signals in the ¹H NMR spectrum to confirm the relative number of protons in each environment.

-

3. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the exact molecular weight and elemental composition.

-

Protocol:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, typically Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

The high-resolution measurement will provide an exact mass that can be compared to the theoretical mass calculated from the molecular formula (C₁₃H₁₁N₃O), confirming the elemental composition with high accuracy.[16]

-

References

-

MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]

-

ResearchGate. Synthesis of substituted 2-amino benzoxazole derivatives starting from.... Available from: [Link]

-

ResearchGate. Different approaches to the synthesis of substituted benzoxazoles.... Available from: [Link]

-

Global Research Online. Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. Available from: [Link]

-

ResearchGate. Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole.... Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available from: [Link]

-

MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles.... Available from: [Link]

-

Elsevier. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-methylaminophenyl)benzoxazole. Available from: [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]

-

PMC. Benzoxazole derivatives: design, synthesis and biological evaluation. Available from: [Link]

-

Scientific.Net. Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. Available from: [Link]

-

Uttar Pradesh Journal of Zoology. Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. Available from: [Link]

-

ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available from: [Link]

-

ResearchGate. Benzoxazole derivatives: design, synthesis and biological evaluation. Available from: [Link]

-

National Institute of Standards and Technology. Benzoxazole - NIST WebBook. Available from: [Link]

-

HCBsynthesis. 5-Amino-2-(3-aminophenyl)benzoxazole. Available from: [Link]

- Google Patents. Preparation method of 2-(aminophenyl)-5-aminobenzoxazole.

-

RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available from: [Link]

-

MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles.... Available from: [Link]

- Google Patents. Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.

-

Pharmaffiliates. 5-Amino-2-(4-aminophenyl)benzoxazole. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy 5-Amino-2-(3-aminophenyl)benzoxazole | 13676-48-7 [smolecule.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. esisresearch.org [esisresearch.org]

- 11. researchgate.net [researchgate.net]

- 12. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. jocpr.com [jocpr.com]

- 15. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-Amino-2-(3-aminophenyl)benzoxazole: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of the heterocyclic compound 5-Amino-2-(3-aminophenyl)benzoxazole. Intended for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide delves into the theoretical underpinnings of these analytical techniques, offers a detailed interpretation of the expected spectral features, and provides standardized protocols for data acquisition. The causality behind experimental choices is explained to provide field-proven insights, ensuring a robust understanding of the structural elucidation of this important chemical entity.

Introduction

5-Amino-2-(3-aminophenyl)benzoxazole is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₁N₃O.[1][2] Its structure, featuring a benzoxazole core with two amino substituents on separate phenyl rings, suggests potential applications in medicinal chemistry and materials science.[1] Accurate structural confirmation and purity assessment are paramount for any research or development involving this molecule. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will serve as a comprehensive resource for the spectroscopic characterization of 5-Amino-2-(3-aminophenyl)benzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][4] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule. The predicted chemical shifts for 5-Amino-2-(3-aminophenyl)benzoxazole are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Amino-2-(3-aminophenyl)benzoxazole

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | m | 2H | Aromatic protons on the 3-aminophenyl ring |

| ~ 7.2 - 7.4 | m | 2H | Aromatic protons on the benzoxazole ring |

| ~ 6.8 - 7.1 | m | 3H | Aromatic protons on both rings |

| ~ 5.0 - 5.5 | br s | 4H | Protons of the two amino (-NH₂) groups |

Disclaimer: These are predicted values and may vary slightly from experimental results.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (6.8 - 7.8 ppm): The complex multiplet patterns in this region are characteristic of the seven aromatic protons on the two phenyl rings. The exact chemical shifts and coupling constants will depend on the electronic effects of the amino groups and the benzoxazole ring system.

-

Amine Protons (5.0 - 5.5 ppm): The protons of the two primary amine groups are expected to appear as a broad singlet.[5][6] The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. The integration of this peak should correspond to four protons. The addition of D₂O to the NMR sample would cause the disappearance of this signal, confirming the presence of exchangeable amine protons.[6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Amino-2-(3-aminophenyl)benzoxazole

| Chemical Shift (ppm) | Assignment |

| ~ 164 | C=N carbon of the oxazole ring |

| ~ 150 | Carbon attached to the 5-amino group |

| ~ 148 | Carbon attached to the 3-amino group |

| ~ 142 | Quaternary carbon of the benzoxazole ring |

| ~ 132 | Quaternary carbon of the benzoxazole ring |

| ~ 130 | CH carbon of the 3-aminophenyl ring |

| ~ 110 - 125 | Remaining aromatic CH carbons |

| ~ 105 | CH carbon ortho to the 5-amino group |

Disclaimer: These are predicted values and may vary slightly from experimental results.

Interpretation of the ¹³C NMR Spectrum

-

Downfield Region (130 - 165 ppm): This region contains the signals for the carbon atoms of the benzoxazole ring and the carbons directly attached to the nitrogen and oxygen atoms. The C=N carbon of the oxazole ring is expected to be the most downfield signal.

-

Aromatic Region (105 - 130 ppm): The remaining aromatic carbons will resonate in this region. The specific chemical shifts are influenced by the electron-donating amino groups, which generally cause an upfield shift (to lower ppm values) for the ortho and para carbons.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve 5-10 mg of 5-Amino-2-(3-aminophenyl)benzoxazole in a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform tuning and shimming of the probe to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8]

Predicted IR Absorption Bands

The key expected IR absorption bands for 5-Amino-2-(3-aminophenyl)benzoxazole are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 5-Amino-2-(3-aminophenyl)benzoxazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of primary amines |

| 3100 - 3000 | Medium | C-H stretching of aromatic rings |

| 1640 - 1600 | Strong | C=N stretching of the oxazole ring |

| 1620 - 1580 | Strong | N-H bending of primary amines |

| 1500 - 1400 | Strong | C=C stretching of aromatic rings |

| 1300 - 1200 | Strong | C-N stretching of aromatic amines |

| 1100 - 1000 | Medium | C-O-C stretching of the oxazole ring |

Interpretation of the IR Spectrum

-

N-H Stretching: The presence of two primary amine groups will give rise to two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[5]

-

C=N and C=C Stretching: The strong absorption bands in the 1640-1400 cm⁻¹ region are characteristic of the C=N stretching of the benzoxazole ring and the C=C stretching of the aromatic rings.

-

N-H Bending: A strong band around 1620-1580 cm⁻¹ is expected due to the N-H bending (scissoring) vibration of the primary amine groups.[5]

-

C-N and C-O-C Stretching: The fingerprint region (below 1400 cm⁻¹) will contain characteristic absorptions for the C-N stretching of the aromatic amines and the C-O-C stretching of the oxazole ether linkage.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition.

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are determined and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for 5-Amino-2-(3-aminophenyl)benzoxazole

| m/z | Interpretation |

| 225.0902 | [M]⁺, Molecular ion (calculated for C₁₃H₁₁N₃O) |

| 226.0936 | [M+1]⁺, Isotopic peak |

| Various | Fragment ions |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) should be observed at an m/z corresponding to the molecular weight of the compound (225.25 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

-

Nitrogen Rule: According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9][10] 5-Amino-2-(3-aminophenyl)benzoxazole has three nitrogen atoms, and its molecular weight is 225, which is consistent with this rule.

-

Fragmentation Pattern: The fragmentation pattern will be complex due to the fused ring system. Common fragmentation pathways for aromatic amines may involve the loss of HCN or NH₂ radicals. The benzoxazole ring is relatively stable and may remain intact in some of the major fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for mass spectrometry.

-

Sample Introduction: The sample can be introduced directly into the mass spectrometer via an infusion pump or as the eluent from a liquid chromatography (LC) system.

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is suitable for this type of molecule to keep the molecular ion intact.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: The m/z values of the molecular ion and major fragment ions are determined and interpreted to confirm the structure of the compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 5-Amino-2-(3-aminophenyl)benzoxazole. By combining the insights from NMR, IR, and MS, researchers can confidently verify the identity, purity, and structure of this compound, which is a critical step in any scientific endeavor. While the data presented here is predictive, it is based on well-established spectroscopic principles and data from closely related molecules, offering a reliable reference for experimental work.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Robinson, K., McCluskey, A., & Attalla, M. I. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(6), 1088–1099.

- De Biasi, V., & Hays, A. (2003). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Journal of inclusion phenomena and macrocyclic chemistry, 46(3-4), 239-246.

-

Chem LibreTexts. (2021, August 15). Amines. Retrieved from [Link]

- ACS Publications. (1980). Capillary gas chromatography/mass spectrometric determination of nitrogen aromatic compounds in complex mixtures. Analytical Chemistry.

-

Chem LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of N‐heterocyclic carbene (NHC) precursor and catalyst 2 (a). Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

YouTube. (2023, July 17). Nitrogen Rule | Mass Spectrometry | Organic Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

- International Journal of Pharmacy and Technology. (2019). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES.

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoxazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino isoxazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

HCBIO. (n.d.). 5-Amino-2-(3-aminophenyl)benzoxazole. Retrieved from [Link]

- Google Patents. (n.d.). CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.

-

NIH. (n.d.). 2-(4-Aminophenyl)-1,3-benzoxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][8][11]thiazin-.... Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. Buy 5-Amino-2-(3-aminophenyl)benzoxazole | 13676-48-7 [smolecule.com]

- 2. 5-Amino-2-(3-aminophenyl)benzoxazole_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 4. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Video: Mass Spectrometry of Amines [jove.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 5-Amino-2-(3-aminophenyl)benzoxazole

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 5-Amino-2-(3-aminophenyl)benzoxazole, a molecule of significant interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific isomer is not yet publicly available, this document outlines the complete methodological workflow, from synthesis and crystallization to advanced structural elucidation and interpretation. By leveraging established protocols for closely related benzoxazole derivatives, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals engaged in the structural characterization of novel organic compounds. We will delve into the rationale behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative crystallographic principles.

Introduction: The Significance of Benzoxazoles and Structural Insight

Benzoxazole derivatives are a cornerstone in pharmaceutical chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The compound 5-Amino-2-(3-aminophenyl)benzoxazole, with its dual amine functionalities, presents a compelling scaffold for developing novel therapeutic agents and functional materials.[2] Understanding the three-dimensional arrangement of atoms within its crystal lattice is paramount, as this dictates its physicochemical properties, such as solubility and stability, and its interaction with biological targets.

Crystal structure analysis provides invaluable insights into:

-

Molecular Conformation: The precise geometry, bond lengths, and bond angles of the molecule.

-

Intermolecular Interactions: The non-covalent forces (hydrogen bonds, π-π stacking) that govern crystal packing.

-

Polymorphism: The existence of different crystal forms with distinct properties.

This guide will navigate the intricate process of obtaining and interpreting this critical structural data.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthetic Pathway

A common and effective method for the synthesis of 2-arylbenzoxazoles involves the condensation of an o-aminophenol with a benzoic acid derivative. For 5-Amino-2-(3-aminophenyl)benzoxazole, a plausible synthetic route involves the reaction of 2,4-diaminophenol with 3-aminobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).[3][4]

Experimental Protocol: Synthesis of 5-Amino-2-(3-aminophenyl)benzoxazole

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-diaminophenol (1 equivalent) and 3-aminobenzoic acid (1 equivalent).

-

Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask (a sufficient amount to ensure a stirrable paste).

-

Reaction Conditions: Heat the mixture to 170-200°C under a nitrogen atmosphere for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of potassium carbonate (K₂CO₃) to neutralize the acid.

-

Purification: Filter the resulting precipitate, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. For benzoxazole derivatives, slow evaporation and liquid-liquid diffusion are common and effective methods.[5]

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) to find one in which the compound has moderate solubility.

-

Slow Evaporation: Dissolve the purified compound in the chosen solvent to create a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.

-

Liquid-Liquid Diffusion: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble). Carefully layer a "poor" solvent (one in which it is sparingly soluble) on top. Over time, the poor solvent will diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth at the interface. A common combination for similar compounds is dissolving in dichloromethane and layering with methanol and acetone.[5]

Data Collection and Structure Solution: Unveiling the Atomic Arrangement

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic structure.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.[7]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Expected Crystallographic Parameters

Based on the crystal structures of closely related isomers like 2-(2-aminophenyl)-1,3-benzoxazole and 2-(4-aminophenyl)-1,3-benzoxazole, we can anticipate certain crystallographic features for 5-Amino-2-(3-aminophenyl)benzoxazole.[4][5]

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules.[4][8] |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Dependent on the molecular packing. |

| Molecules per Asymmetric Unit (Z') | 1 or 2 | Often, two independent molecules are found.[5] |

| Key Bond Lengths (Å) | C=N: ~1.29, C-N: ~1.40, C-O: ~1.37 | Typical values for benzoxazole rings. |

| Planarity | The benzoxazole and phenyl rings are likely to be nearly co-planar. | The dihedral angle between rings in similar structures is often small. |

Structural Analysis and Interpretation: From Data to Insight

With a refined crystal structure, the focus shifts to a detailed analysis of molecular geometry and intermolecular interactions.

Intramolecular Geometry

The refined structure will provide precise bond lengths, bond angles, and torsion angles. These should be compared to standard values and to those of similar reported structures to identify any unusual features that may be indicative of electronic effects or strain.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For 5-Amino-2-(3-aminophenyl)benzoxazole, the presence of two amine groups and a benzoxazole nitrogen atom suggests a rich variety of hydrogen bonding possibilities.

-

N-H···N Hydrogen Bonds: These are expected to be prominent, linking molecules into chains or more complex networks.

-

N-H···O Hydrogen Bonds: The oxygen atom of the benzoxazole ring can also act as a hydrogen bond acceptor.

-

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[5] It partitions the space in a crystal into regions where the electron density of a molecule dominates.

Workflow: Hirshfeld Surface Analysis

Sources

- 1. Buy 5-Amino-2-(3-aminophenyl)benzoxazole | 13676-48-7 [smolecule.com]

- 2. 2-(4-Aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Amino-2-(3-aminophenyl)benzoxazole | 13676-48-7 [m.chemicalbook.com]

- 7. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.unibo.it [cris.unibo.it]

Thermal and optical properties of 5-Amino-2-(3-aminophenyl)benzoxazole

An In-Depth Technical Guide on the Thermal and Optical Properties of 5-Amino-2-(3-aminophenyl)benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(3-aminophenyl)benzoxazole is a heterocyclic aromatic compound with significant potential in materials science and biomedical research.[1] Its structural characteristics, featuring a conjugated system of aromatic rings and amino functional groups, suggest intriguing thermal and optical properties.[1] This technical guide provides a comprehensive overview of the anticipated thermal and optical characteristics of 5-Amino-2-(3-aminophenyl)benzoxazole, outlines detailed experimental protocols for their characterization, and discusses potential applications. The methodologies described are grounded in established principles of materials characterization and are designed to provide a robust understanding of this promising molecule.

Introduction to Benzoxazoles

Benzoxazoles are a class of heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[2] This core structure imparts significant chemical stability and a planar geometry, which are conducive to a range of interesting physical and biological properties. The benzoxazole moiety is found in various natural products and synthetically developed compounds with diverse applications, including pharmaceuticals, fluorescent probes, and organic light-emitting diodes (OLEDs).[3][4][5] The electronic properties of benzoxazoles can be readily tuned by the introduction of substituent groups on the benzene or oxazole rings, making them versatile building blocks in functional materials design.[6]

Synthesis and Characterization of 5-Amino-2-(3-aminophenyl)benzoxazole

The synthesis of 5-Amino-2-(3-aminophenyl)benzoxazole can be achieved through the condensation of an o-aminophenol derivative with a benzoic acid derivative. A common and effective method involves the use of polyphosphoric acid (PPA) as both a solvent and a cyclizing agent at elevated temperatures.[7]

Proposed Synthetic Pathway

A plausible synthetic route for 5-Amino-2-(3-aminophenyl)benzoxazole involves the reaction of 2,4-diaminophenol with 3-aminobenzoic acid in the presence of PPA.[7]

Caption: Proposed synthesis of 5-Amino-2-(3-aminophenyl)benzoxazole.

Experimental Protocol for Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-diaminophenol and 3-aminobenzoic acid in equimolar amounts.

-

Addition of PPA: Slowly add polyphosphoric acid to the flask with continuous stirring. An excess of PPA is typically used to ensure a fluid reaction mixture.

-

Heating: Heat the reaction mixture to 170-200°C under a nitrogen atmosphere for 2-3 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a base, such as sodium bicarbonate, until a precipitate forms.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[9]

Structural Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as N-H stretching for the amino groups and C=N stretching for the oxazole ring.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.[10]

Thermal Properties

The thermal stability of benzoxazole-containing materials is a key characteristic for their application in high-performance materials.[11] The thermal properties of 5-Amino-2-(3-aminophenyl)benzoxazole can be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature and thermal stability of the compound.

-

Sample Preparation: Place a small amount of the purified compound (5-10 mg) into an alumina crucible.

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Heating Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: The resulting TGA curve will show the percentage of weight loss versus temperature. The onset of decomposition is a measure of the thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting point, glass transition, and crystallization.

-

Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Heating and Cooling Cycles: Heat the sample to a temperature above its expected melting point, then cool it down, and heat it again. A typical heating/cooling rate is 10°C/min.

-

Data Analysis: The DSC thermogram will show peaks or shifts in the baseline corresponding to thermal events. The melting point is determined from the peak of the endothermic melting transition.

Caption: Workflow for optical analysis of 5-Amino-2-(3-aminophenyl)benzoxazole.

Summary of Expected Properties

| Property | Technique | Expected Outcome |

| Thermal Stability | TGA | High decomposition temperature, indicative of good thermal stability. |

| Melting Point | DSC | A sharp endothermic peak corresponding to the melting point. |

| UV-Vis Absorption | UV-Vis Spectroscopy | Strong absorption in the UV or near-UV region due to π-π* transitions. |

| Fluorescence | Fluorescence Spectroscopy | Emission in the visible region with a significant Stokes shift. The amino groups are expected to enhance the fluorescence quantum yield. |

Potential Applications

The anticipated thermal and optical properties of 5-Amino-2-(3-aminophenyl)benzoxazole suggest its potential use in several advanced applications:

-

Organic Light-Emitting Diodes (OLEDs): Its fluorescent nature makes it a candidate for use as an emissive material or a host in OLED devices. [4]* Fluorescent Probes: The sensitivity of its fluorescence to the local environment could be exploited for developing sensors for ions or biomolecules. [5]* High-Performance Polymers: The benzoxazole core can be incorporated into polymer backbones to create materials with high thermal stability and specific optical properties. [12]* Pharmaceutical Scaffolds: Benzoxazole derivatives are known to possess a wide range of biological activities, and this compound could serve as a scaffold for the development of new therapeutic agents. [13]

Conclusion

This technical guide has outlined the expected thermal and optical properties of 5-Amino-2-(3-aminophenyl)benzoxazole and provided a comprehensive framework for their experimental investigation. The proposed synthetic route and characterization protocols are based on established methodologies for this class of compounds. The anticipated high thermal stability and strong fluorescence make this molecule a promising candidate for further research and development in materials science and medicinal chemistry.

References

-

JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

-

Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (n.d.). Retrieved from [Link]

-

Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Retrieved from [Link]

-

Balaswamy, G., et al. (2012). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. ResearchGate. Retrieved from [Link]

-

Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology, Agronomy, Society and Environment. Retrieved from [Link]

-

Balaswamy, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. TSI Journals. Retrieved from [Link]

-

The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. (n.d.). ResearchGate. Retrieved from [Link]

-

Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Springer. Retrieved from [Link]

-

Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. (2020). PubMed. Retrieved from [Link]

-

DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2024). PMC - PubMed Central. Retrieved from [Link]

-

Enhanced Thermal Property and Flame Retardancy via Intramolecular 5-Membered Ring Hydrogen Bond-Forming Amide Functional Benzoxazine Resins. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2022). Retrieved from [Link]

-

Meng, X., Wang, P., & Jiang, L. (2011). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. ResearchGate. Retrieved from [Link]

-

Ertan-Bolelli, T., et al. (2016). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. Retrieved from [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (2024). MDPI. Retrieved from [Link]

-

Rationally designed two-photon absorption compounds based on benzoxazole derivatives: structure–property relationships and bio-imaging applications. (n.d.). RSC Publishing. Retrieved from [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved from [Link]

-

Studies on thermal behavior of imidazole diamine based benzoxazines. (2017). ResearchGate. Retrieved from [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved from [Link]

Sources

- 1. Buy 5-Amino-2-(3-aminophenyl)benzoxazole | 13676-48-7 [smolecule.com]

- 2. tandfonline.com [tandfonline.com]

- 3. biori.periodikos.com.br [biori.periodikos.com.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Solubility studies of 5-Amino-2-(3-aminophenyl)benzoxazole in organic solvents

An In-Depth Technical Guide to the Solubility Studies of 5-Amino-2-(3-aminophenyl)benzoxazole in Organic Solvents

Authored by: [Your Name/Title], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting rigorous solubility studies of 5-Amino-2-(3-aminophenyl)benzoxazole in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies. The guide emphasizes the causality behind experimental choices to ensure the generation of reliable and reproducible solubility data, which is critical for downstream applications such as formulation development, purification, and analytical method development.

Introduction: The Critical Role of Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its physicochemical characterization. For a molecule like 5-Amino-2-(3-aminophenyl)benzoxazole, a benzoxazole derivative with potential pharmacological applications, understanding its solubility in various organic solvents is paramount.[1] This data informs crucial decisions throughout the drug development pipeline, from early-stage lead optimization to final dosage form design.[2][3][4] Poor solubility can lead to challenges in formulation, bioavailability, and overall therapeutic efficacy.[2][3] Therefore, a systematic and scientifically sound approach to solubility determination is not just a perfunctory task but a foundational element of successful drug development.

This guide will delve into the theoretical underpinnings of solubility, provide a rationale for solvent selection, and detail robust experimental protocols for the accurate determination of the solubility of 5-Amino-2-(3-aminophenyl)benzoxazole.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[5][6][7] For 5-Amino-2-(3-aminophenyl)benzoxazole, its molecular structure, featuring amino groups and a benzoxazole core, dictates its polarity and hydrogen bonding capabilities, which are key determinants of its solubility.

The Influence of Polarity

Polarity, arising from an uneven distribution of electron density within a molecule, is a primary driver of solubility.[8][9] Polar solvents will more readily dissolve polar solutes due to favorable dipole-dipole interactions.[8][9][10] The benzoxazole ring system and the amino functional groups in 5-Amino-2-(3-aminophenyl)benzoxazole impart a degree of polarity to the molecule. The selection of solvents should therefore span a range of polarities to create a comprehensive solubility profile.

The Power of Hydrogen Bonding

Hydrogen bonding, a strong type of dipole-dipole interaction, plays a significant role in the solubility of compounds containing hydrogen bond donors (like the N-H in the amino groups) and acceptors (like the nitrogen and oxygen atoms in the benzoxazole ring).[9][11][12][13] Solvents that can participate in hydrogen bonding with 5-Amino-2-(3-aminophenyl)benzoxazole are likely to be effective at solvating it.[11][12][14]

The Effect of Temperature

For most solid solutes, solubility increases with temperature.[15][16][17] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[17] Therefore, solubility studies should be conducted at a controlled and specified temperature. For many organic solids, their aqueous solubility can vary significantly with temperature.[18]

Strategic Solvent Selection

The choice of organic solvents is a critical step in designing a meaningful solubility study. The selection should be systematic and aim to cover a spectrum of polarities and hydrogen bonding capabilities. Furthermore, practical considerations such as toxicity, environmental impact, and relevance to potential pharmaceutical processes should be taken into account.[19][20]

A recommended approach is to select solvents from different classes based on their polarity index and hydrogen bonding capacity.

Table 1: Proposed Organic Solvents for Solubility Studies of 5-Amino-2-(3-aminophenyl)benzoxazole

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; represent common solvents in pharmaceutical processing. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity without hydrogen bond donation; effective at dissolving a wide range of compounds.[21] |

| Non-Polar | Toluene, Hexane, Dichloromethane | Represent the lower end of the polarity spectrum; useful for understanding the compound's lipophilicity. |

| Intermediate Polarity | Ethyl Acetate, Tetrahydrofuran (THF) | Bridge the gap between polar and non-polar solvents. |

Experimental Methodologies: A Dual-Pronged Approach

To ensure the generation of high-quality, reliable data, a combination of the "gold standard" shake-flask method for thermodynamic solubility and potentiometric titration for pH-dependent solubility (if applicable) is recommended.[22][23]

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[22][23] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation: Accurately weigh an excess amount of 5-Amino-2-(3-aminophenyl)benzoxazole into a series of vials.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Analysis: Dilute the filtrate with a suitable solvent and analyze the concentration of 5-Amino-2-(3-aminophenyl)benzoxazole using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[24]

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Potentiometric Titration for pKa and pH-Dependent Solubility

Given the presence of amino groups, 5-Amino-2-(3-aminophenyl)benzoxazole is likely to have ionizable centers, and its solubility in protic solvents may be pH-dependent. Potentiometric titration is an excellent method to determine the pKa of the compound and its solubility as a function of pH.[25][26]

Caption: Workflow for Potentiometric Titration to Determine pKa.

-

Instrument Setup: Calibrate a pH meter with standard buffer solutions.

-

Sample Preparation: Prepare a solution of 5-Amino-2-(3-aminophenyl)benzoxazole in a mixture of a co-solvent (e.g., methanol or DMSO) and water.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide while continuously monitoring the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

-

Solubility Determination: The solubility at different pH values can be determined by observing the pH at which precipitation occurs during the titration of a saturated solution.[25]

Analytical Quantification: Ensuring Accuracy

The accuracy of the solubility data is critically dependent on the analytical method used for quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice for its specificity, sensitivity, and accuracy.

HPLC Method Development and Validation

A robust HPLC method should be developed and validated for the quantification of 5-Amino-2-(3-aminophenyl)benzoxazole.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at a predetermined λmax |

| Column Temperature | 30 °C |

The method should be validated for linearity, accuracy, precision, and specificity according to relevant guidelines.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Solubility of 5-Amino-2-(3-aminophenyl)benzoxazole in Selected Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | USP Solubility Classification[27][28] |

| Methanol | [Experimental Data] | [Calculated Data] | [Classification] |

| Ethanol | [Experimental Data] | [Calculated Data] | [Classification] |

| Acetonitrile | [Experimental Data] | [Calculated Data] | [Classification] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Data] | [Calculated Data] | [Classification] |

| Toluene | [Experimental Data] | [Calculated Data] | [Classification] |

| Dichloromethane | [Experimental Data] | [Calculated Data] | [Classification] |

Conclusion: From Data to Decisions

A comprehensive understanding of the solubility of 5-Amino-2-(3-aminophenyl)benzoxazole in a range of organic solvents is a critical prerequisite for its successful development. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. This information will empower researchers and drug development professionals to make informed decisions regarding formulation strategies, purification processes, and the overall advancement of this promising compound.

References

-

Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]

-

BYJU'S. (n.d.). Hydrogen Bonding. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Solubility and Polarity. (n.d.). Retrieved from [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

-

BYJU'S. (n.d.). Hydrogen Bonding. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Retrieved from [Link]

-

ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, October 31). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

-

ACS. (2026, January 2). What Factors Are Taken Into Consideration When Selecting a Solvent? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

-

CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]

-

ERIC. (2017, May). EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education. Retrieved from [Link]

-

YouTube. (2023, July 14). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

-

Scribd. (n.d.). USP 42 Description & Relative Solubility. Retrieved from [Link]

-

ResearchGate. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents? Retrieved from [Link]

-

YouTube. (2021, January 22). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

-

TSI Journals. (2012, September 23). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Retrieved from [Link]

-

PubMed. (2021, January 15). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. homework.study.com [homework.study.com]

- 9. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 10. reddit.com [reddit.com]

- 11. youtube.com [youtube.com]

- 12. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 13. homework.study.com [homework.study.com]

- 14. byjus.com [byjus.com]

- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 21. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. tandfonline.com [tandfonline.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. scribd.com [scribd.com]

- 28. m.youtube.com [m.youtube.com]

The Discovery and Synthetic Evolution of Substituted Aminobenzoxazoles: A Technical Guide for the Modern Chemist

Abstract

The substituted aminobenzoxazole scaffold is a cornerstone of modern medicinal chemistry, underpinning the development of a multitude of therapeutic agents. This guide provides an in-depth exploration of the discovery and synthetic history of this privileged heterocyclic core. We will traverse the evolution of synthetic methodologies, from classical routes fraught with hazardous reagents to contemporary strategies that prioritize safety, efficiency, and molecular diversity. This document is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the critical scientific rationale behind these synthetic choices. By grounding our discussion in mechanistic principles and comparative data, we aim to equip the reader with a comprehensive understanding of how to approach the synthesis of substituted aminobenzoxazoles in a logical and effective manner.

The Rise of a Privileged Scaffold: The Significance of Aminobenzoxazoles

The benzoxazole ring system, a bicyclic heterocycle composed of a benzene ring fused to an oxazole ring, is a recurring motif in biologically active compounds.[1][2] The introduction of an amino group, particularly at the 2-position, imbues the scaffold with unique electronic properties and hydrogen bonding capabilities, making 2-aminobenzoxazoles particularly valuable in drug discovery.[3][4][5] These compounds have demonstrated a remarkable breadth of pharmacological activities, acting as enzyme inhibitors (e.g., proteases, chymase, butyrylcholinesterase, and topoisomerase II), antifungal agents, and probes for positron emission tomography (PET).[3][4][6] The inherent stability and synthetic tractability of the aminobenzoxazole core have cemented its status as a "privileged scaffold" in medicinal chemistry.[1]

The Historical Lens: Early Synthetic Endeavors

The genesis of aminobenzoxazole synthesis was rooted in the fundamental reaction of o-aminophenols with a one-carbon electrophile. One of the earliest and most direct methods involved the use of cyanogen bromide (BrCN) as the cyanating agent.[2][4]

The Cyanogen Bromide Route: A Double-Edged Sword

The reaction of an o-aminophenol with cyanogen bromide provides a straightforward pathway to 2-aminobenzoxazoles. The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon of BrCN, followed by an intramolecular cyclization of the resulting intermediate, with the phenolic oxygen attacking the newly formed cyanamide carbon. Subsequent tautomerization yields the aromatic 2-aminobenzoxazole.

While effective, this method is severely hampered by the extreme toxicity of cyanogen bromide, a highly volatile and corrosive lachrymator.[4] This significant safety concern has driven the development of safer and more environmentally benign synthetic alternatives.

The Modern Synthesis Toolbox: Safer, Greener, and More Efficient Routes

The imperative for safer laboratory practices has catalyzed the innovation of novel synthetic strategies for constructing the 2-aminobenzoxazole core. These modern approaches prioritize the use of less hazardous reagents, milder reaction conditions, and greater substrate scope.

The NCTS Approach: A Safer Cyanating Agent

A significant advancement in the synthesis of 2-aminobenzoxazoles has been the introduction of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent.[3][4][7] This air-stable and readily prepared reagent offers a much safer alternative to cyanogen bromide.

Mechanism of Action:

The reaction is typically facilitated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates the cyano group of NCTS, rendering it more susceptible to nucleophilic attack by the amino group of the o-aminophenol.[3][4] This is followed by an intramolecular cyclization where the hydroxyl group attacks the electron-deficient carbon of the activated cyano group.[3][4]

Caption: Proposed mechanism for the synthesis of 2-aminobenzoxazoles using NCTS and BF₃·Et₂O.

Experimental Protocol: Synthesis of 2-Aminobenzoxazole using NCTS [3][4]

-

Dissolve o-aminophenol (1.0 equiv) and NCTS (1.5 equiv) in 1,4-dioxane.

-

Add boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv) dropwise to the solution.

-

Reflux the reaction mixture for 24-30 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Smiles Rearrangement: An Intramolecular Approach

The Smiles rearrangement offers an elegant and efficient metal-free pathway to N-substituted 2-aminobenzoxazoles.[3][7] This intramolecular nucleophilic aromatic substitution reaction typically involves the activation of a benzoxazole-2-thiol with an appropriate electrophile, followed by reaction with an amine.[3][7]

Workflow for Smiles Rearrangement:

Caption: General workflow for the synthesis of N-substituted 2-aminobenzoxazoles via the Smiles rearrangement.

This methodology is particularly advantageous for its wide amine scope and relatively short reaction times.[3]

Comparative Analysis of Synthetic Methodologies

To aid in the selection of an appropriate synthetic route, the following table provides a comparative summary of the key methodologies for the synthesis of 2-aminobenzoxazoles.

| Methodology | Reagents | Advantages | Disadvantages | Typical Yields (%) |

| Cyanogen Bromide | o-Aminophenol, BrCN | Simple, direct | Highly toxic reagent | 60-80 |

| NCTS with Lewis Acid | o-Aminophenol, NCTS, BF₃·Et₂O | Non-hazardous cyanating agent, operational simplicity, wide substrate scope | Requires reflux and extended reaction times | 45-90[1][3] |

| Smiles Rearrangement | Benzoxazole-2-thiol, Chloroacetyl chloride, Amine | Metal-free, wide amine scope, short reaction times | Multi-step starting material preparation | 70-95[3] |

| Direct Amination | Benzoxazole, Amine, TBAI, H₂O₂/TBHP | Transition-metal-free, mild conditions | May require co-oxidants, potential for side reactions | 60-90[8] |

Future Directions and Emerging Trends